A Comprehensive Technical Guide to 4-Amino-6-methoxy-nicotinic Acid Methyl Ester Derivatives: Synthesis, Properties, and Therapeutic Potential
A Comprehensive Technical Guide to 4-Amino-6-methoxy-nicotinic Acid Methyl Ester Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-amino-6-methoxy-nicotinic acid methyl ester and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document delves into the synthesis, chemical properties, and explored biological activities of this scaffold, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Introduction: The Nicotinic Acid Scaffold in Drug Discovery
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in the development of therapeutic agents.[1] The pyridine ring system of nicotinic acid is a versatile scaffold that can be readily modified to interact with a wide range of biological targets. Historically, nicotinic acid itself has been a cornerstone in the management of dyslipidemia. Its derivatives have been investigated for a multitude of therapeutic applications, including the treatment of inflammatory conditions, neurodegenerative diseases, and as antimicrobial agents. The strategic placement of substituents on the pyridine ring significantly influences the compound's physicochemical properties and biological activity, making the exploration of novel derivatives a fertile ground for drug discovery.
The 4-Amino-6-methoxy-nicotinic Acid Methyl Ester Core: Physicochemical Properties
The core structure, 4-amino-6-methoxy-nicotinic acid, possesses the CAS Number 1060806-76-9. The methyl ester derivative is a key intermediate for further chemical modifications.
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | Echemi |
| Molecular Weight | 166.18 g/mol | Echemi |
| Appearance | Powder or liquid | Echemi |
| Storage | Room temperature, ventilated place | Echemi |
Synthesis of 4-Amino-6-methoxy-nicotinic Acid Methyl Ester and its Derivatives
While a specific, detailed synthesis for 4-amino-6-methoxy-nicotinic acid methyl ester is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methodologies for related substituted pyridines. A plausible synthetic strategy would involve a multi-step process starting from a readily available substituted pyridine precursor.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to 4-Amino-6-methoxy-nicotinic acid methyl ester.
General Esterification Protocol
The final step of the synthesis, the esterification of the carboxylic acid, is a standard and well-documented procedure. A general protocol for Fischer esterification is as follows:
Protocol: Fischer Esterification of 4-Amino-6-methoxy-nicotinic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-6-methoxy-nicotinic acid (1.0 equivalent) in an excess of methanol.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%).
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Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-amino-6-methoxy-nicotinic acid methyl ester.[2]
Spectroscopic Characterization
The structural elucidation of 4-amino-6-methoxy-nicotinic acid methyl ester and its derivatives relies on a combination of spectroscopic techniques. While specific data for the title compound is limited, the expected spectral features can be inferred from related structures like methyl nicotinate.[2]
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet for the amino group protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino and methoxy groups and the electron-withdrawing ester group.
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¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbons of the pyridine ring, the methoxy carbon, and the carbonyl and methyl carbons of the ester group.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-O stretching vibrations.[2]
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.
Biological Activities and Therapeutic Potential
While direct biological data for 4-amino-6-methoxy-nicotinic acid methyl ester derivatives is scarce, the broader class of substituted nicotinic acid and 4-aminopyridine derivatives has shown a wide range of biological activities, suggesting potential therapeutic applications for this scaffold.
Potential as Kinase Inhibitors in Oncology
Substituted pyridine and pyrimidine cores are prevalent in many kinase inhibitors used in cancer therapy. For instance, derivatives of 4-aminoquinazolines are known to inhibit various kinases, including EGFR, HER2, and VEGFR.[3] Furthermore, a study on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives identified them as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[4] This suggests that the 4-amino-nicotinic acid scaffold could be a valuable starting point for the design of novel kinase inhibitors.
Caption: Potential mechanism of action as a kinase inhibitor.
Anti-inflammatory and Analgesic Properties
Nicotinic acid derivatives have been explored for their anti-inflammatory and analgesic properties.[5] The mechanism of action is often linked to the modulation of inflammatory pathways. The 4-amino-6-methoxy substitution pattern may influence the interaction of these derivatives with key inflammatory mediators.
Antimicrobial Activity
Various derivatives of nicotinic acid have demonstrated antimicrobial activity against a range of pathogens. The specific substitutions on the pyridine ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Derivatization and Structure-Activity Relationships (SAR)
The 4-amino-6-methoxy-nicotinic acid methyl ester core offers several points for chemical modification to explore structure-activity relationships (SAR).
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Amino Group (C4-position): The amino group can be acylated, alkylated, or used as a handle to introduce various substituents, potentially modulating the compound's interaction with biological targets.
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Ester Group (C3-position): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. This allows for the introduction of diverse functional groups to probe for improved activity and pharmacokinetic properties.[6][7]
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Methoxy Group (C6-position): The methoxy group can be replaced with other alkoxy groups or different substituents to investigate the impact on biological activity.
Systematic modifications at these positions will be crucial to developing potent and selective drug candidates based on this scaffold.
Future Perspectives and Conclusion
The 4-amino-6-methoxy-nicotinic acid methyl ester scaffold represents a promising starting point for the development of novel therapeutic agents. While direct research on this specific core is limited, the well-established biological activities of related nicotinic acid and 4-aminopyridine derivatives provide a strong rationale for its further investigation.
Future research should focus on:
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Development of robust and efficient synthetic routes to access a diverse library of derivatives.
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Comprehensive biological screening of these derivatives against a panel of relevant targets, particularly kinases and inflammatory mediators.
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Detailed structure-activity relationship studies to guide the optimization of lead compounds.
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Evaluation of the pharmacokinetic and toxicological profiles of promising candidates.
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